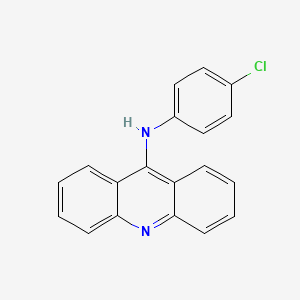

N-(4-chlorophenyl)acridin-9-amine

Description

N-(4-Chlorophenyl)acridin-9-amine is an acridine-based heterocyclic compound characterized by a planar tricyclic acridine core substituted with a 4-chlorophenyl group at the exocyclic amine position. This structural configuration enables strong π-π stacking interactions and metal coordination, making it a candidate for biomedical applications, particularly in anticancer and antimicrobial research . The chlorine atom at the para position of the phenyl ring enhances lipophilicity and electron-withdrawing effects, which may influence binding affinity to biological targets such as DNA or enzymes .

Properties

CAS No. |

61462-75-7 |

|---|---|

Molecular Formula |

C19H13ClN2 |

Molecular Weight |

304.8 g/mol |

IUPAC Name |

N-(4-chlorophenyl)acridin-9-amine |

InChI |

InChI=1S/C19H13ClN2/c20-13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22) |

InChI Key |

JXSYYGUUFOZUHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)acridin-9-amine typically involves the reaction of 4-chloroaniline with acridine derivatives under specific conditions. One common method includes the use of N-phenyl-o-aminobenzoic acid and phosphorus pentachloride, followed by heating with ammonium carbonate in phenol . Another method involves the reaction of acridine with sodium amide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)acridin-9-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced acridine derivatives.

Substitution: Formation of substituted acridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-(4-chlorophenyl)acridin-9-amine has been investigated for its potential as an anticancer agent. Acridine derivatives are known for their ability to intercalate DNA, which can disrupt cellular processes and lead to apoptosis in cancer cells. Studies have shown that compounds with acridine cores exhibit significant cytotoxicity against various cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer) cells. For example, a series of 9-anilinoacridines demonstrated varying levels of anti-proliferative activity, with some compounds achieving low micromolar IC50 values in these cancer models .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects likely involves DNA binding and the induction of DNA damage. Research indicates that acridine derivatives can form stable complexes with DNA, leading to interference with replication and transcription processes. This interaction is crucial for their cytotoxic effects against tumor cells .

Biological Studies

Fluorescent Probes

Due to the strong fluorescence exhibited by the acridine core, this compound is utilized as a fluorescent probe in biological assays. Its application in cellular imaging allows researchers to study cellular dynamics and interactions at the molecular level. The compound's photophysical properties make it suitable for tracking biological processes in real-time .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism may involve disrupting bacterial DNA synthesis, similar to its action in cancer cells .

Material Science

Organic Electronics

In the field of material science, this compound is being studied for its electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (LEDs). The compound's unique structure allows it to participate in charge transport processes, which is essential for developing efficient electronic devices .

Case Study 1: Anticancer Activity Evaluation

Objective: To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).

Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Case Study 2: Fluorescent Imaging

Objective: To utilize this compound as a fluorescent probe in live-cell imaging.

Findings: The compound effectively illuminated cellular structures, allowing for detailed observation of cellular processes.

Case Study 3: Antimicrobial Activity Assessment

Objective: To assess the efficacy against Gram-positive and Gram-negative bacteria.

Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Fluorescent Probe | Live Cells | Effective cellular imaging | 2025 |

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and affecting biological processes such as DNA replication and transcription . This intercalation can lead to the inhibition of enzymes like topoisomerase, which are crucial for DNA unwinding and replication .

Comparison with Similar Compounds

Substituted Acridin-9-amines

Quinoxaline-Acridine Hybrids

- 2,3,6,7-Tetrasubstituted-N-(3-chloroquinoxalin-2-yl)acridin-9-amines (6a-l): These derivatives exhibit dual antibacterial (MIC = 12.5 µg/mL against E. coli) and anticancer activity (IC₅₀ = 8.7 µM for MCF-7 cells) due to synergistic effects of the quinoxaline and acridine moieties . The 3-chloroquinoxaline group enhances DNA cross-linking and topoisomerase inhibition .

Anticancer Activity

- This compound: Activity likely stems from DNA intercalation and inhibition of topoisomerase II.

- G4 (N-(3,5-Dimethoxyphenyl)acridin-9-amine): Shows selective cytotoxicity against HL60 leukemia cells (IC₅₀ = 4.2 µM) with minimal toxicity to normal WRL68 cells (IC₅₀ > 100 µM) .

- Quinoxaline-Acridine Hybrids: Derivatives with chloro substituents (e.g., 6a-l) demonstrate broad-spectrum activity against MCF-7, HT29, and HL60 cell lines (IC₅₀ = 8.7–12.3 µM) .

Anti-Inflammatory and Analgesic Activity

- N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)acridin-9-amine : Outperforms standard drugs in acetic acid-induced writhing tests (75% pain reduction vs. 65% for aspirin) due to COX-2 inhibition .

Physicochemical and Structural Insights

- Planarity and Steric Effects :

- Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) increase oxidative stability but may reduce interaction with electron-rich biological targets . Methoxy groups enhance solubility but reduce membrane permeability .

Toxicity and Pharmacokinetics

- This compound: No acute toxicity data available in the evidence.

Biological Activity

N-(4-chlorophenyl)acridin-9-amine is a synthetic compound belonging to the acridine derivative class, known for its diverse biological activities, particularly in oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula . The acridine core is a fused tricyclic aromatic compound that contributes significantly to the compound's biological properties. The presence of the 4-chlorophenyl group enhances its physicochemical characteristics, potentially affecting solubility and biological interactions.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Chlorophenyl substitution | Enhanced anti-inflammatory activity |

| 9-aminoacridine | Amino group at position 9 | Strong DNA intercalation properties |

| Amsacrine | Contains a methoxy group | Potent topoisomerase II inhibitor |

| N-(3-dimethylaminopropyl)acridine | Dimethylamino substitution at position 3 | Exhibits strong cytotoxic effects against cancer cells |

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and inhibits replication, leading to cell cycle arrest and apoptosis in cancer cells.

- DNA Intercalation : The planar structure of acridine allows it to insert between DNA base pairs, causing structural distortions that impede replication and transcription processes .

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in the metabolic pathways of cancer cells. For example, it targets topoisomerase II, which is crucial for DNA unwinding during replication .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing significant cytotoxic effects.

- Cell Line Studies : In vitro tests revealed that this compound exhibited potent cytotoxicity against human lung adenocarcinoma cells. The mechanism involved the induction of apoptosis through activation of caspase pathways .

Anti-inflammatory Effects

Research has indicated that this compound also possesses anti-inflammatory properties. In animal models, it exhibited significant reduction in inflammation markers when tested using carrageenan-induced paw edema methods.

Case Studies

- Study on Cancer Cell Lines : A study assessed the effects of this compound on HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating strong anticancer activity compared to standard chemotherapeutics .

- Inflammatory Response : In another study focusing on anti-inflammatory activity, this compound demonstrated a significant reduction in edema in rat models, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.